

Application Note: Using Tricin 5-glucoside as a Standard for Chromatography

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Compound of Interest

Compound Name: *Tricin 5-glucoside*

Cat. No.: *B1422396*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin 5-glucoside, a naturally occurring flavonoid glycoside, is found in various plants, including grasses like wheat and rice.^[1] It is a derivative of Tricin, a flavone known for its potential biological activities, including anti-inflammatory and anti-cancer properties. As a distinct chemical entity, Tricin 5-glucoside serves as a valuable standard in chromatographic analyses for the identification and quantification of this compound in complex matrices such as plant extracts, dietary supplements, and biological samples. This application note provides a detailed protocol for the use of Tricin 5-glucoside as a chromatographic standard, including recommended methods for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in Table 1. This information is essential for the preparation of standard solutions and the interpretation of analytical results.

Table 1: Physicochemical Properties of Tricin 5-glucoside

Property	Value	Reference
Chemical Formula	C ₂₃ H ₂₄ O ₁₂	[2]
Molecular Weight	492.43 g/mol	[2]
CAS Number	32769-00-9	[2]
Appearance	Solid	[2]
Solubility	DMSO: 1 mg/mL	[2]
Storage Temperature	-20°C	[2]

Experimental Protocols

Preparation of Standard Solutions

1. Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of Tricin 5-glucoside standard (purity ≥95%).[2]
- Dissolve the standard in 1 mL of dimethyl sulfoxide (DMSO).[2]
- Vortex the solution until the standard is completely dissolved.
- Store the stock solution at -20°C in a light-protected vial.

2. Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent (e.g., methanol or a mixture of mobile phase).
- The concentration range for the calibration curve should be selected based on the expected concentration of Tricin 5-glucoside in the samples and the sensitivity of the instrument. A typical range for flavonoids is 0.1 to 100 µg/mL.

Note on Stability: The stability of Tricin 5-glucoside in solution has not been extensively reported. It is recommended to prepare fresh working standard solutions daily. The stability of

the stock solution should be evaluated periodically by comparing the response of a freshly prepared standard to the stored stock solution.

Recommended Chromatographic Methods

The following methods are recommended starting points for the analysis of Tricin 5-glucoside. Method parameters may require optimization based on the specific instrument, column, and sample matrix.

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is adapted from a validated protocol for the analysis of the aglycone, Tricin.^[3] Given that Tricin 5-glucoside is more polar due to the glucose moiety, a shorter retention time is expected compared to Tricin under the same reversed-phase conditions.

Table 2: Recommended HPLC-UV Method Parameters for Tricin 5-glucoside Analysis

Parameter	Recommended Condition	Reference
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)	[3]
Mobile Phase	Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or a gradient with an acidic modifier (e.g., 0.1% formic acid) may be required for better peak shape.	[3]
Flow Rate	1.0 mL/min	[3]
Column Temperature	30 - 50 °C	[3]
Injection Volume	5 - 20 µL	[3]
Detection Wavelength	254 nm or 350 nm	[3]
Expected Retention Time	Shorter than the aglycone, Tricin (3.4 min under specified isocratic conditions for Tricin)	[3]

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method is based on reported UPLC conditions for the analysis of flavonoid glycosides and a specific retention time reported for Tricin 5-glucoside.[4][5]

Table 3: Recommended UPLC-MS Method Parameters for Tricin 5-glucoside Analysis

Parameter	Recommended Condition	Reference
Column	Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm)	[4]
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile A gradient elution is recommended for complex samples (e.g., 5-95% B over 15 minutes).	[5]
Flow Rate	0.3 mL/min	[5]
Column Temperature	35 °C	[5]
Injection Volume	2 µL	[5]
Mass Spectrometry	Electrospray Ionization (ESI) in negative ion mode. Monitor for the [M-H] ⁻ ion (m/z 491.12).	[6]
Reported Retention Time	375.6 seconds (6.26 minutes) under specific, but not fully detailed, conditions.	[4]

Method Validation Parameters

For quantitative analysis, the chosen chromatographic method should be validated according to ICH guidelines. The following parameters should be assessed using the Tricin 5-glucoside standard.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) > 0.995
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1
Precision	The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.	Relative Standard Deviation (RSD) < 2%
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery of 98-102%
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	Peak purity analysis and comparison of retention times and spectra with the standard.

Data Presentation

The quantitative data for Tricin 5-glucoside and related compounds should be summarized in clear and concise tables for easy comparison. An example is provided below.

Table 5: Example Quantitative Data Summary

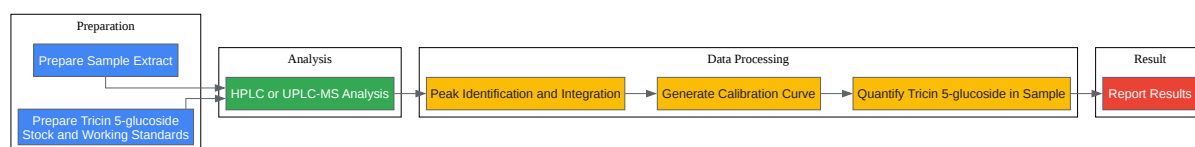
Compound	Retention Time (min)	Linearity Range (µg/mL)	r ²	LOD (µg/mL)	LOQ (µg/mL)
Tricin 5-glucoside	6.26[4]	To be determined	To be determined	To be determined	To be determined
Tricin (for comparison)	3.4[3]	0.75 - 100[3]	0.9998[3]	6.853 ppm[3]	57.129 ppm[3]

Note: The linearity range, r², LOD, and LOQ for Tricin 5-glucoside need to be experimentally determined during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using Tricin 5-glucoside as a standard in a chromatographic analysis.

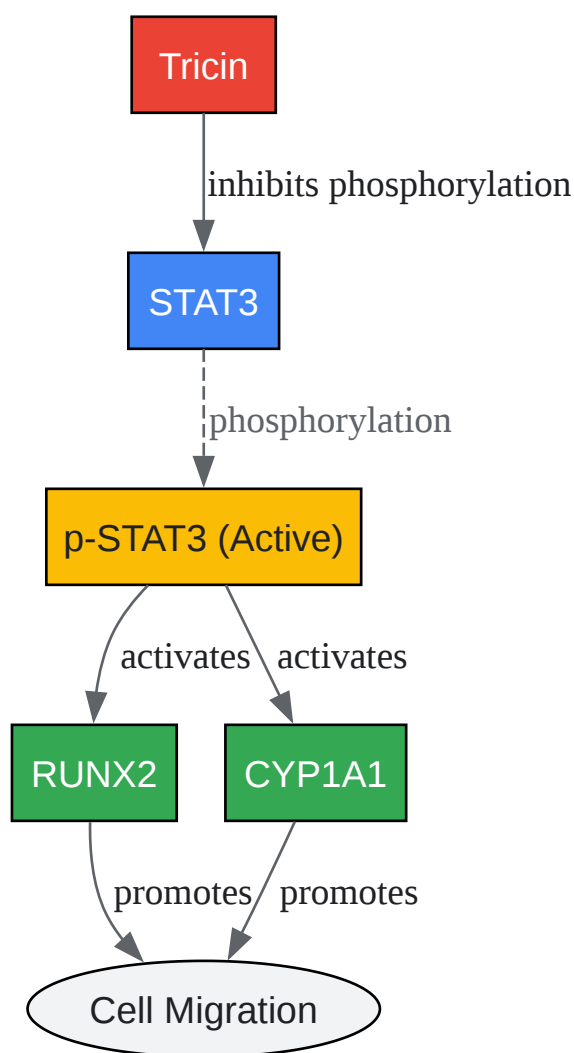


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Caption: Workflow for chromatographic analysis using Tricin 5-glucoside.

Signaling Pathway Context

Tricin, the aglycone of Tricin 5-glucoside, has been shown to modulate several signaling pathways. Understanding these pathways can be relevant for drug development professionals interpreting the biological significance of quantified Tricin 5-glucoside. The diagram below illustrates a simplified overview of a key pathway influenced by Tricin.



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Caption: Simplified diagram of the STAT3 signaling pathway inhibited by Tricin.

Conclusion

Tricin 5-glucoside is an essential standard for the accurate and reliable quantification of this flavonoid in various samples. This application note provides comprehensive protocols and recommendations to guide researchers in developing and validating their own chromatographic methods. The provided workflows and diagrams serve as valuable tools for both the practical application and the biological interpretation of analytical results. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality data.

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